2-Chloro-3-(chloromethyl)pyridine hydrochloride
CAS No.: 106651-82-5
Cat. No.: VC21318290
Molecular Formula: C6H6Cl3N
Molecular Weight: 198.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106651-82-5 |
---|---|
Molecular Formula | C6H6Cl3N |
Molecular Weight | 198.5 g/mol |
IUPAC Name | 2-chloro-3-(chloromethyl)pyridine;hydrochloride |
Standard InChI | InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |
Standard InChI Key | BAGKULABRRMPMK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)Cl)CCl.Cl |
Canonical SMILES | C1=CC(=C(N=C1)Cl)CCl.Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
2-Chloro-3-(chloromethyl)pyridine hydrochloride exists as a solid at room temperature and possesses significant reactivity due to its structural features. The compound's physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Chloro-3-(chloromethyl)pyridine hydrochloride
Property | Value/Description |
---|---|
CAS Number | 106651-82-5 |
Molecular Formula | C₆H₆Cl₂N·HCl |
Molecular Weight | Approximately 198.48 g/mol |
Physical State | Solid |
Chemical Classification | Organohalide, Pyridine derivative |
Reactivity | Alkylating agent |
Solubility | Soluble in polar organic solvents |
UN Number (Transport) | Corrosive solid, acidic, organic, n.o.s. |
Hazard Class | 8 |
Packing Group | III |
The compound is classified as an organohalide pyridine derivative, featuring electrophilic sites that contribute to its chemical reactivity. Its solubility profile typically allows dissolution in polar organic solvents, facilitating its use in various synthetic applications.
Structural Characteristics
The structure of 2-Chloro-3-(chloromethyl)pyridine hydrochloride consists of a pyridine ring with specific substitution patterns. The pyridine core contains a chlorine atom at the 2-position and a chloromethyl group at the 3-position. This arrangement creates a highly reactive molecule with multiple sites for potential chemical transformations.
The chloromethyl group (-CH₂Cl) serves as an excellent leaving group in nucleophilic substitution reactions, making this compound particularly useful as an alkylating agent. The additional chlorine substituent at the 2-position further modifies the electronic distribution within the pyridine ring, influencing its reactivity patterns and potential application scope.
The hydrochloride salt form of this compound enhances its stability during storage while maintaining its synthetic utility. The salt formation alters the physical properties of the compound, including solubility and melting point, which can be advantageous for handling and processing in industrial applications.
Synthesis Methods
The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride can follow several routes, though the most common approaches involve chlorination of appropriate pyridine precursors. While the search results don't provide a direct synthesis method for 2-Chloro-3-(chloromethyl)pyridine hydrochloride specifically, they do describe a synthetic route for a related compound, 3-(chloromethyl)pyridine hydrochloride, which offers insights into potential synthetic approaches.
Based on patent information, a potential synthesis pathway could involve chlorination of appropriately substituted methylpyridines . For the related 3-(chloromethyl)pyridine hydrochloride, the synthetic process involves:
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Oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate in water
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Esterification of 3-picolinic acid with methanol under acidic conditions
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Reduction of the methyl pyridine-3-carboxylate to 3-pyridinemethanol
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Reaction with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride
A similar approach could potentially be adapted for the synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, with appropriate modifications to account for the desired substitution pattern. Industrial production of these compounds typically employs optimized processes for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
The choice of synthesis route depends on factors such as availability of starting materials, desired purity, scale of production, and economic considerations. Research continues to develop more efficient and environmentally friendly synthetic methods for this important intermediate.
Chemical Reactivity
Alkylation Reactions
The primary reactivity of 2-Chloro-3-(chloromethyl)pyridine hydrochloride stems from its alkylating properties. As an alkylating agent, this compound can transfer its chloromethyl group to various nucleophiles, facilitating diverse chemical transformations. This reactivity is foundational to its utility in organic synthesis.
The chloromethyl group acts as an electrophilic center, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles including amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, resulting in the formation of new carbon-heteroatom bonds. This reaction profile enables the incorporation of the pyridine moiety into more complex molecular structures.
Common Reagents and Conditions
The reactions involving 2-Chloro-3-(chloromethyl)pyridine hydrochloride generally employ specific reagents and conditions to achieve optimal results. Common nucleophiles used with this compound include amines, thiols, and alcohols, which can replace the chlorine atom in the chloromethyl group through substitution reactions.
These reactions typically require basic conditions to deprotonate the nucleophile and facilitate the substitution process. Common bases include sodium hydroxide and potassium carbonate. The reactions are often performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can effectively dissolve both the reagents and products.
Table 2: Common Reactions of 2-Chloro-3-(chloromethyl)pyridine hydrochloride
Reaction Type | Nucleophile | Conditions | Product Type | Application |
---|---|---|---|---|
Nucleophilic Substitution | Amines | Basic conditions | Pyridylmethylamine derivatives | Pharmaceutical intermediates |
Nucleophilic Substitution | Thiols | Basic conditions | Pyridylmethylthioether derivatives | Agrochemical components |
Nucleophilic Substitution | Alcohols | Basic conditions | Pyridylmethyl ethers | Pharmaceutical and agrochemical intermediates |
Cross-coupling | Organoboronic acids | Palladium catalyst | Arylpyridine derivatives | Building blocks for bioactive compounds |
The versatility of these reactions makes 2-Chloro-3-(chloromethyl)pyridine hydrochloride an invaluable tool in the synthesis of complex molecules, particularly those with pharmaceutical or agrochemical applications.
Applications
Pharmaceutical Intermediates
One of the most significant applications of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is its use as an intermediate in pharmaceutical synthesis. The compound serves as a building block for complex organic molecules targeted for therapeutic applications. Its reactivity profile allows for the incorporation of the pyridine moiety into drug candidates through various chemical transformations.
A notable example is its role in the synthesis of Voxelotor, a medication used for treating sickle cell disease . Voxelotor functions as an allosteric modulator of hemoglobin, addressing disorders that benefit from improved tissue and cellular oxygenation . The incorporation of 2-Chloro-3-(chloromethyl)pyridine hydrochloride into the synthetic pathway of such pharmaceuticals highlights its importance in medicinal chemistry.
Derivatives synthesized from this compound have been studied for their potential therapeutic effects, including antimicrobial and anticancer properties. The ability to functionalize the chloromethyl group with various nucleophiles enables the creation of diverse chemical libraries for drug discovery programs.
Agrochemical Development
In addition to pharmaceutical applications, 2-Chloro-3-(chloromethyl)pyridine hydrochloride plays a significant role in agrochemical development. The compound is employed in the synthesis of herbicides and insecticides, leveraging its reactivity to create molecules with specific biological activities targeted at agricultural pests or undesirable plant species.
The pyridine core present in this compound is a common structural motif in many agrochemicals, providing a foundation for developing compounds with selective biological activities. The ability to functionalize the chloromethyl group allows for the fine-tuning of properties such as stability, bioavailability, and target specificity.
Medical Imaging Applications
An emerging application of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is in the synthesis of contrast agents for medical imaging, particularly for Magnetic Resonance Imaging (MRI). These contrast agents enhance imaging capabilities by targeting specific ions like Zn²⁺, improving the visualization of biological structures and processes.
The development of such contrast agents represents an innovative use of this chemical intermediate, expanding its utility beyond traditional pharmaceutical and agrochemical applications into diagnostic medicine.
Parameter | Classification/Information |
---|---|
UN Number | Corrosive solid, acidic, organic, n.o.s. |
Technical Shipping Name | 2-Chloromethylpyridine hydrochloride |
Hazard Class | 8 |
Packing Group | III |
GHS Hazard Statements | H302 - Harmful if swallowed |
H314 - Causes severe skin burns and eye damage | |
May cause respiratory irritation | |
Target Organs | Respiratory system |
The compound presents several health hazards, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation . These hazards necessitate appropriate safety measures during all handling procedures.
Recent Research Developments
Recent research involving 2-Chloro-3-(chloromethyl)pyridine hydrochloride has primarily focused on its applications in pharmaceutical development. A significant advancement is its utilization in the synthesis of Voxelotor, a medication for treating sickle cell disease . Voxelotor works as an allosteric modulator of hemoglobin, addressing oxygen delivery issues in affected individuals.
The patent literature indicates ongoing research to optimize synthetic processes involving this compound, aiming to develop more efficient and environmentally friendly production methods . These efforts reflect the continued importance of this intermediate in chemical synthesis and pharmaceutical development.
Research into novel applications continues to expand the utility of this compound. The development of medical imaging contrast agents represents an emerging application that leverages the chemical properties of derivatives synthesized from 2-Chloro-3-(chloromethyl)pyridine hydrochloride.
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